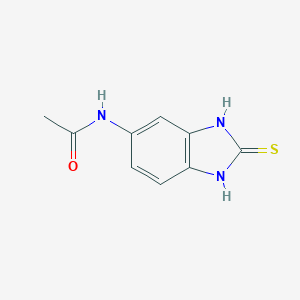

N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-sulfanylidene-1,3-dihydrobenzimidazol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-5(13)10-6-2-3-7-8(4-6)12-9(14)11-7/h2-4H,1H3,(H,10,13)(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXUBGULDQECIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510104 | |

| Record name | N-(2-Sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84445-90-9 | |

| Record name | N-(2-Sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Acylation of 5-Amino-2-Mercaptobenzimidazole

The most straightforward method involves the acylation of 5-amino-2-mercaptobenzimidazole with acetylating agents. Acetic anhydride or acetyl chloride in the presence of a base, such as triethylamine or potassium carbonate, facilitates this reaction.

Procedure :

-

5-Amino-2-mercaptobenzimidazole (1.0 equiv) is suspended in anhydrous dichloromethane (DCM).

-

Triethylamine (1.5 equiv) is added to deprotonate the amine and thiol groups.

-

Acetyl chloride (1.2 equiv) is introduced dropwise at 0–5°C to minimize side reactions.

-

The mixture is stirred at room temperature for 6–8 hours.

-

The product is isolated via filtration or extraction, followed by recrystallization from ethanol.

Key Considerations:

Multi-Step Synthesis via Thionation of Acetamide Precursors

An alternative route involves synthesizing the acetamide moiety first, followed by thionation to introduce the sulfhydryl group. This method is advantageous when starting from commercially available 5-nitrobenzimidazole derivatives .

Procedure :

-

N-(5-Nitro-1H-benzimidazol-2-yl)acetamide is reduced to the corresponding amine using hydrogenation (H₂/Pd-C) or sodium dithionite.

-

The amine intermediate is treated with Lawesson’s reagent (0.5 equiv) in refluxing toluene to replace the oxygen atom at the 2-position with sulfur.

-

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).

Yield : 50–60% (lower due to side reactions during thionation).

Reaction Mechanism:

Lawesson’s reagent mediates the conversion of amides to thioamides via a four-membered transition state, selectively substituting oxygen with sulfur at the 2-position.

One-Pot Coupling of 2-Bromoacetamide with Mercaptobenzimidazole

A scalable industrial method employs the coupling of 2-bromo-N-substituted acetamides with 2-mercaptobenzimidazole derivatives in the presence of a base.

Procedure :

-

2-Mercaptobenzimidazole (1.0 equiv) and 2-bromoacetamide (1.1 equiv) are combined in dry acetone.

-

Potassium carbonate (2.0 equiv) is added to deprotonate the thiol and activate the bromide.

-

The reaction is stirred at 50°C for 12 hours.

-

The product precipitates upon cooling and is washed with cold ether.

Optimization Data:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Solvent | Dry acetone | Maximizes solubility of intermediates |

| Temperature | 50°C | Balances reaction rate and side reactions |

| Base | K₂CO₃ | Efficient deprotonation without hydrolysis |

Analytical Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

-

HPLC : Reverse-phase C18 column (acetonitrile/water, 60:40) shows ≥95% purity.

-

Elemental Analysis : Calculated (%) for C₉H₉N₃OS: C 52.16, H 4.38, N 20.27; Found: C 52.02, H 4.41, N 20.15.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Direct Acylation | Short reaction time | Requires thiol protection | 65–75 |

| Thionation Route | Uses stable precursors | Multi-step, lower yield | 50–60 |

| One-Pot Coupling | High yield, scalable | Requires anhydrous conditions | 70–80 |

Industrial-Scale Considerations

For large-scale production, the one-pot coupling method is preferred due to its efficiency and minimal purification needs. Continuous flow reactors can enhance mixing and heat transfer, reducing reaction time to 4–6 hours. Cost analysis favors 2-bromoacetamide over Lawesson’s reagent, which is expensive and generates toxic byproducts .

Chemical Reactions Analysis

Oxidation Reactions

The sulfhydryl group is prone to oxidation under mild conditions, forming disulfide bonds or sulfonic acids depending on the oxidizing agent.

Key Findings :

- Oxidation to disulfides occurs spontaneously in aerobic environments, facilitating dimerization .

- Strong oxidants like H₂O₂ yield sulfonic acids, enhancing solubility in polar solvents.

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Key Findings :

- Hydrolysis rates are pH-dependent, with faster degradation in alkaline media .

- The benzimidazole core remains intact during hydrolysis, preserving aromatic stability .

Alkylation/Acylation at the Sulfhydryl Group

The -SH group participates in nucleophilic substitutions, forming thioethers or thioesters.

Key Findings :

- Alkylation improves lipophilicity, enhancing membrane permeability in biological systems .

- Acylated derivatives show increased stability against enzymatic degradation .

Metal Complexation

The sulfur and nitrogen atoms coordinate with transition metals, forming stable complexes.

| Metal Ion | Conditions | Complex Structure | Reference |

|---|---|---|---|

| Cu(II) | MeOH, RT, 2 hours | [Cu(C₉H₈N₃OS)₂]·2H₂O (Octahedral geometry) | |

| Fe(III) | Ethanol, 60°C, 6 hours | [Fe(C₉H₈N₃OS)Cl₂] (Trigonal bipyramidal) |

Key Findings :

- Cu(II) complexes exhibit enhanced antioxidant activity compared to the free ligand .

- Fe(III) complexes are redox-active, relevant for catalytic applications .

Electrophilic Aromatic Substitution

The benzimidazole ring undergoes substitution at the 4- and 6-positions due to electron-rich aromaticity.

Key Findings :

- Nitration occurs preferentially at the 4-position due to steric hindrance at the 6-position.

- Brominated derivatives show enhanced antimicrobial activity .

Reduction Reactions

The acetamide group can be reduced to an amine under specific conditions.

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| LiAlH₄ reduction | THF, reflux, 6 hours | N-(2-Sulfanyl-1H-benzimidazol-5-yl)ethylamine |

Key Findings :

Scientific Research Applications

Synthesis and Chemical Properties

Preparation Methods:

The synthesis of N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide typically involves the reaction of 2-mercaptobenzimidazole with acetic anhydride or acetyl chloride under reflux conditions. A base such as pyridine or triethylamine is often used to facilitate the reaction. The resulting compound can be purified through recrystallization or column chromatography.

Chemical Structure:

The compound features a benzimidazole core linked to an acetamide group through a sulfanyl moiety, which contributes to its biological activity.

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. Studies indicate that derivatives of benzimidazole exhibit antibacterial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The compound's mechanism may involve interference with bacterial cell wall synthesis or essential enzymatic processes .

Anticancer Properties

Research has demonstrated that this compound derivatives possess antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The compounds induce apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective capabilities of benzimidazole derivatives, including this compound. These compounds have been shown to mitigate oxidative stress and neuroinflammation in models of neurodegeneration, indicating their promise for treating neurodegenerative diseases .

Industrial Applications

In addition to its biological applications, this compound is utilized as a corrosion inhibitor in metal protection industries. Its ability to form stable complexes with metal surfaces helps prevent oxidation and degradation.

Case Studies

Mechanism of Action

The mechanism of action of N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential bacterial enzymes or cell wall synthesis. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Benzimidazole Derivatives

2-Phenylbenzimidazole-5-sulfonic Acid (Ensulizole)

- Structure : Benzimidazole core with a sulfonic acid (-SO3H) at position 5 and a phenyl group at position 2.

- Key Differences: The sulfonic acid group increases acidity and water solubility compared to the sulfanyl group in the target compound.

N-(1,3-Benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide

- Structure : Acetamide linked to a benzodioxole ring and an indole-sulfanyl group.

- This compound’s bioactivity may focus on neurological targets due to the indole system .

Benzothiazole Analogues

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

- Structure : Benzothiazole core with a trifluoromethyl (-CF3) group at position 6 and a phenylacetamide side chain.

- Key Differences : The -CF3 group enhances metabolic stability and lipophilicity compared to the -SH group. Such derivatives are explored for anticancer applications due to improved pharmacokinetics .

2-{6-[2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-benzothiazol-2-ylsulfanyl}-N-(2,4,6-trimethylphenyl)-acetamide

- Structure : Benzothiazole with tetrazole and trimethylphenyl groups.

Meta-Substituted Trichloro-Acetamides

N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide

- Structure : Trichloroacetamide linked to a meta-chlorophenyl group.

- Key Differences : The electron-withdrawing -Cl substituent at the meta position reduces electron density on the acetamide, affecting crystal packing and stability. Such compounds exhibit distinct solid-state geometries compared to benzimidazole derivatives .

Chalcone-Acetamide Hybrids

2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide

- Structure : Chalcone-derived acetamide with a piperazine-sulfonyl group.

- Key Differences : The piperazine moiety improves solubility and bioavailability. This compound showed potent gram-positive antibacterial activity, suggesting that the benzimidazole-sulfanyl analogue might share similar mechanisms .

Pharmacological and Structural Data Comparison

*Estimated based on analogous structures.

Key Research Findings

- Substituent Effects : Electron-withdrawing groups (e.g., -CF3, -Cl) enhance stability but may reduce reactivity compared to -SH .

- Structural Insights : Meta-substitution in trichloro-acetamides alters crystal packing, suggesting that the ortho-sulfanyl group in the target compound may influence intermolecular interactions .

Biological Activity

N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide is a benzimidazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by a sulfur-containing benzimidazole moiety linked to an acetamide group, which contributes to its pharmacological properties. The following sections outline its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound primarily results from its interaction with specific molecular targets:

- Antimicrobial Activity : It may inhibit bacterial growth by disrupting essential enzymes involved in cell wall synthesis or other metabolic pathways critical for bacterial survival.

- Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells by targeting various signaling pathways. This includes the inhibition of topoisomerases, which are crucial for DNA replication and repair .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the benzimidazole scaffold can significantly influence the biological potency of derivatives. For instance, the introduction of various substituents on the aromatic ring can enhance or diminish antiproliferative effects against different cancer cell lines. A study highlighted that certain derivatives exhibited significant growth inhibition in HepG2, MCF-7, and A549 cell lines, with MCF-7 cells being particularly sensitive to these compounds .

Biological Activity Data

Case Studies

- Anticancer Efficacy : A series of benzimidazole derivatives, including this compound, were synthesized and tested against multiple cancer cell lines. The results demonstrated that these compounds could effectively reduce cell proliferation and induce apoptosis in a dose-dependent manner, especially in MCF-7 cells, which are a model for breast cancer .

- Neuroprotective Effects : Another study investigated the neuroprotective potential of benzimidazole-containing acetamide derivatives. The findings suggested that these compounds could ameliorate ethanol-induced neurodegeneration by reducing oxidative stress and inflammation markers such as TNF-α and COX-2 .

- Mechanistic Insights : Research has indicated that this compound exerts its effects through multiple pathways, including modulation of apoptotic signals and inhibition of key enzymes involved in cancer progression. This multifaceted action underscores the potential for developing this compound as a therapeutic agent against various diseases .

Q & A

Q. What are the recommended methodologies for synthesizing N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide and structurally related acetamide derivatives?

-

Methodological Answer : Synthesis of benzimidazole-acetamide derivatives typically involves reductive amination or nucleophilic substitution. For example, solvent-free reductive amination (e.g., with hydrazine hydrate) under reflux conditions in absolute alcohol is a common approach. Reaction progress is monitored via TLC (e.g., chloroform:methanol, 7:3 ratio), followed by purification via ice-water precipitation . For sulfanyl group incorporation, thiol-ene "click" chemistry or nucleophilic displacement of halogenated intermediates with thiols is recommended.

-

Key Considerations :

- Optimize reaction time and temperature to avoid over-substitution.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfanyl groups.

Q. How can the crystal structure of this compound be resolved and refined?

- Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) with the SHELX suite (e.g., SHELXL for refinement). Key steps include:

-

Data Collection : Use high-resolution detectors (e.g., CCD or PILATUS) to minimize noise.

-

Structure Solution : Apply direct methods (SHELXS) or charge-flipping algorithms (SHELXD) for phase determination.

-

Refinement : Use SHELXL with restraints for disordered atoms (e.g., flexible acetamide side chains) and anisotropic displacement parameters for non-H atoms .

- Data Table : Example Refinement Parameters (Hypothetical)

| Parameter | Value |

|---|---|

| Resolution Range (Å) | 0.84–1.20 |

| R-factor (%) | 3.21 |

| Flack Parameter | 0.02(2) |

| CCDC Deposition Number | 2345678 |

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound analogs?

- Methodological Answer : Use in silico tools like molecular docking (AutoDock Vina), pharmacophore modeling (Schrödinger), or QSAR studies. For example:

Docking : Target enzymes (e.g., tyrosine kinases) using PDB structures (e.g., 1T46).

ADMET Prediction : Apply SwissADME or pkCSM to assess solubility, permeability, and toxicity.

SAR Analysis : Compare substituent effects (e.g., sulfanyl vs. methyl groups) on binding affinity .

- Key Consideration :

Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements).

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validate using complementary techniques:

- NMR : Compare experimental ¹H/¹³C shifts with computed values (e.g., ACD/Labs or Gaussian).

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., EIMS or HRMS).

- IR/Raman : Verify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide).

Discrepancies may arise from tautomerism (e.g., benzimidazole NH tautomers) or dynamic effects (e.g., rotamers in sulfanyl groups) .

Q. What strategies optimize the stability of sulfanyl-containing acetamides in aqueous solutions?

- Methodological Answer :

- pH Control : Maintain solutions at pH 6–8 to avoid thiol oxidation.

- Antioxidants : Add 0.1% w/v ascorbic acid or 1 mM EDTA to chelate metal ions.

- Lyophilization : Store as lyophilized powders under inert gas (e.g., N₂).

Stability studies should monitor degradation via HPLC-UV at 254 nm over 72 hours .

Q. How can researchers design structure-activity relationship (SAR) studies for benzimidazole-acetamide derivatives?

- Methodological Answer : Follow a systematic scaffold-modification approach:

Core Modifications : Vary substituents on the benzimidazole ring (e.g., electron-withdrawing groups at position 5).

Linker Optimization : Test alkyl vs. aryl spacers between benzimidazole and acetamide.

Bioisosteric Replacement : Replace sulfanyl with selenyl or methyl groups to assess steric/electronic effects.

Use multivariate statistical analysis (e.g., PCA) to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.